Cas no 31602-08-1 (Ethyl 4,6,8-trichloroquinoline-3-carboxylate)

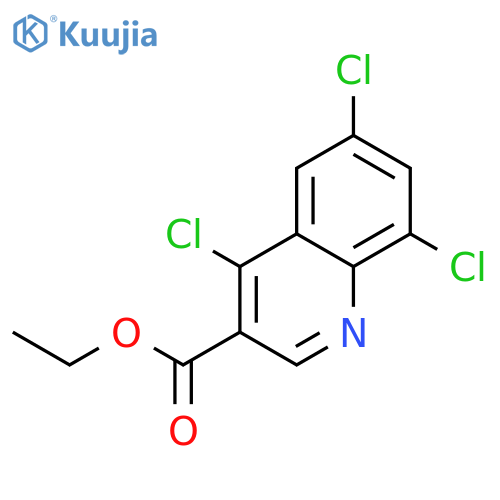

31602-08-1 structure

商品名:Ethyl 4,6,8-trichloroquinoline-3-carboxylate

CAS番号:31602-08-1

MF:C12H8Cl3NO2

メガワット:304.556420326233

MDL:MFCD00173373

CID:856273

PubChem ID:709528

Ethyl 4,6,8-trichloroquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4,6,8-trichloroquinoline-3-carboxylate

- 4,6,8-Trichlor-chinolin-3-carbonsaeure-ethylester

- 4,6,8-trichloro-quinoline-3-carboxylic acid ethyl ester

- AKOS002350433

- MFCD00173373

- 4,6,8-Trichloroquinoline-3-carboxylic acid ethyl ester

- Oprea1_667291

- CS-0099574

- DTXSID30351794

- SB72494

- 31602-08-1

- DB-360465

- ETHYL4,6,8-TRICHLOROQUINOLINE-3-CARBOXYLATE

- 6J-007

- ETHYL 4,6,8-DICHLOROQUINOLINE-3-CARBOXYLATE

-

- MDL: MFCD00173373

- インチ: InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3

- InChIKey: HAPRHXIRCWGCIG-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CN=C2C(=C1Cl)C=C(C=C2Cl)Cl

計算された属性

- せいみつぶんしりょう: 302.96200

- どういたいしつりょう: 302.962062g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

- PSA: 39.19000

- LogP: 4.37170

Ethyl 4,6,8-trichloroquinoline-3-carboxylate セキュリティ情報

Ethyl 4,6,8-trichloroquinoline-3-carboxylate 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 4,6,8-trichloroquinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB393185-1g |

Ethyl 4,6,8-trichloroquinoline-3-carboxylate, 97%; . |

31602-08-1 | 97% | 1g |

€232.40 | 2024-07-23 | |

| TRC | E931973-50mg |

Ethyl 4,6,8-trichloroquinoline-3-carboxylate |

31602-08-1 | 50mg |

$ 75.00 | 2023-09-07 | ||

| Fluorochem | 216005-1g |

Ethyl 4,6,8-trichloroquinoline-3-carboxylate |

31602-08-1 | 95% | 1g |

£150.00 | 2022-03-01 | |

| abcr | AB393185-1 g |

Ethyl 4,6,8-trichloroquinoline-3-carboxylate; 97% |

31602-08-1 | 1g |

€133.20 | 2022-06-10 | ||

| 1PlusChem | 1P003QQ7-5g |

Ethyl 4,6,8-trichloroquinoline-3-carboxylate |

31602-08-1 | 98% | 5g |

$328.00 | 2025-02-20 | |

| A2B Chem LLC | AB73807-1g |

Ethyl 4,6,8-trichloroquinoline-3-carboxylate |

31602-08-1 | 98% | 1g |

$108.00 | 2024-04-20 | |

| A2B Chem LLC | AB73807-5g |

Ethyl 4,6,8-trichloroquinoline-3-carboxylate |

31602-08-1 | 98% | 5g |

$315.00 | 2024-04-20 | |

| Ambeed | A701730-5g |

Ethyl 4,6,8-trichloroquinoline-3-carboxylate |

31602-08-1 | 98% | 5g |

$312.0 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170214-5g |

Ethyl 4,6,8-trichloroquinoline-3-carboxylate |

31602-08-1 | 98% | 5g |

¥4031.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170214-10g |

Ethyl 4,6,8-trichloroquinoline-3-carboxylate |

31602-08-1 | 98% | 10g |

¥6411.00 | 2024-08-02 |

Ethyl 4,6,8-trichloroquinoline-3-carboxylate 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

31602-08-1 (Ethyl 4,6,8-trichloroquinoline-3-carboxylate) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:31602-08-1)Ethyl 4,6,8-trichloroquinoline-3-carboxylate

清らかである:99%

はかる:5g

価格 ($):281.0